Angular vs. Linear Topology: hERG Safety Margin Advantage for the Angular Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Core
In a matched-pair comparison of angular (pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine) versus linear (pyrazolo[1,5-a]pyrido[4,3-d]pyrimidine) tricyclic cores bearing identical 3-(phenylsulfonyl) substituents, the angular scaffold demonstrated a 108-fold lower hERG potassium channel blocking potency. This provides a significantly expanded cardiac safety window [1].
| Evidence Dimension | hERG Channel Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 54.2 µM for angular 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivative |
| Comparator Or Baseline | IC₅₀ = 0.5 µM for linear 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrido[4,3-d]pyrimidine derivative |
| Quantified Difference | 108-fold higher IC₅₀ (lower hERG liability) for the angular scaffold |
| Conditions | hERG potassium channel binding assay; compounds were evaluated as part of a 5-HT₆ receptor antagonist program. |
Why This Matters
This data directly addresses the cardiac safety liability that frequently terminates CNS drug development programs, making the angular scaffold a strategically preferred procurement choice for CNS-targeted libraries.
- [1] Ivachtchenko, A. V., Golovina, E. S., Kadieva, M. G., Kysil, V. M., Mitkin, O. D., Tkachenko, S. E., & Okun, I. M. (2012). Antagonists of 5-HT₆ receptors. Substituted 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines and 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrido[4,3-d]pyrimidines-Synthesis and 'structure-activity' relationship. Bioorganic & Medicinal Chemistry Letters, 22(13), 4273-4280. View Source
